![molecular formula C22H25N3O4S2 B2753374 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one CAS No. 941926-32-5](/img/structure/B2753374.png)
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure and Computational Analysis
Research on novel piperazine derivatives, including those structurally related to "1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one", has explored their crystal structures and provided computational insights. For instance, Kumara et al. (2017) synthesized new compounds and confirmed their structures through X-ray diffraction, with computational density functional theory (DFT) calculations highlighting the reactive sites for electrophilic and nucleophilic nature. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (K. Kumara et al., 2017).
Antimicrobial and Antiproliferative Activity
Derivatives of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have been evaluated for their antimicrobial and antiproliferative activities. For example, Patel and Agravat (2009) synthesized pyridine derivatives showing considerable antibacterial activity. This research underlines the potential of such compounds in developing new antibacterial agents (N. B. Patel & S. N. Agravat, 2009). Furthermore, Al-Soud et al. (2010) explored the antiproliferative activity of benzothiazole-containing derivatives against human tumor-derived cell lines, identifying compounds with remarkable effects, indicating their potential as anticancer agents (Y. Al-Soud et al., 2010).
Synthesis and Design of New Compounds
The synthesis and design of new compounds based on the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone framework have been a significant area of research, highlighting the versatility and potential of these molecules in scientific applications. Research efforts have led to the development of highly potent piperazine-linked benzothiazolyl-4-thiazolidinones with remarkable antibacterial effects, showcasing the importance of structural modification in enhancing biological activity (Rahul V. Patel & S. W. Park, 2014). Additionally, Guo et al. (2006) described an efficient synthesis of a potent PPARpan agonist, demonstrating the application of such compounds in therapeutic agent development (Jiasheng Guo et al., 2006).
Molecular Interaction Studies
Investigations into the molecular interactions and biological activities of these compounds have provided insights into their potential applications. For instance, Lanfumey et al. (1993) evaluated the antagonist properties of specific piperazine derivatives at 5-HT1A receptors, contributing to the understanding of neurotransmitter systems and the development of novel neurological drugs (L. Lanfumey et al., 1993).
特性
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxyphenyl)sulfonylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-29-17-8-10-18(11-9-17)31(27,28)16-4-7-21(26)24-12-14-25(15-13-24)22-23-19-5-2-3-6-20(19)30-22/h2-3,5-6,8-11H,4,7,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWFGQZIHLJGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-chlorophenyl)methylsulfanyl]-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2753293.png)
![(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid](/img/structure/B2753295.png)
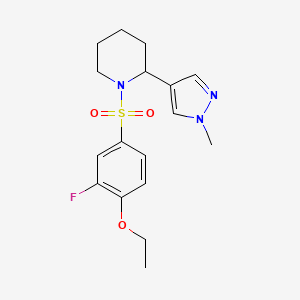

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2753301.png)
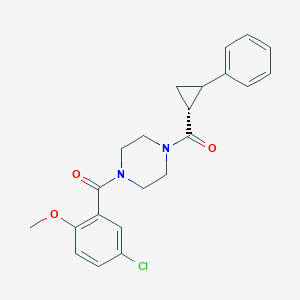

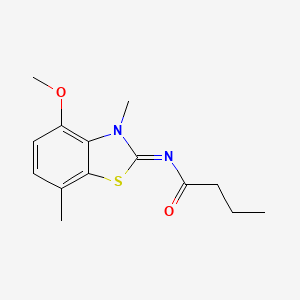

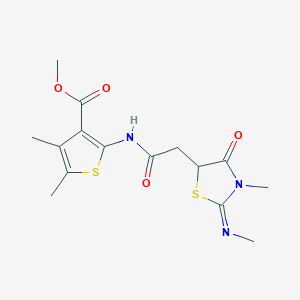
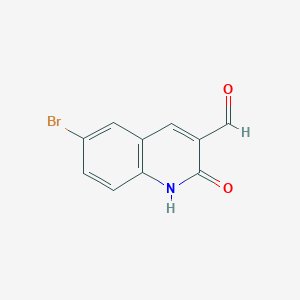


![Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate](/img/structure/B2753314.png)